molecular formula C12H15NO B056264 4-(Pentyloxy)benzonitrile CAS No. 120893-63-2

4-(Pentyloxy)benzonitrile

Cat. No. B056264
M. Wt: 189.25 g/mol
InChI Key: ANZLXEJIUCCEBJ-UHFFFAOYSA-N
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Description

Synthesis Analysis 4-(Pentyloxy)benzonitrile can be synthesized through a series of chemical reactions involving alkoxy substitution. Typically, this involves the etherification of hydroxyl compounds with corresponding halogenated benzonitriles. These syntheses are often characterized by their step-wise procedures, aiming to attach the pentyloxy group to the benzonitrile core (Ahipa et al., 2014).

Molecular Structure Analysis The molecular structure of 4-(Pentyloxy)benzonitrile and its derivatives is determined using techniques such as single-crystal X-ray diffraction. These compounds tend to exhibit slightly non-planar structures due to the presence of the alkoxy side chains, influencing their liquid crystalline behavior and molecular packing within crystals (Zugenmaier et al., 2003).

Chemical Reactions and Properties 4-(Pentyloxy)benzonitrile undergoes various chemical reactions, especially those pertinent to its nitrile and ether functionalities. These reactions can include hydrolysis, reduction, and cycloadditions, which can be utilized to further modify the compound for specific applications.

Physical Properties Analysis The physical properties of 4-(Pentyloxy)benzonitrile are significantly influenced by its liquid crystalline behavior. Compounds with shorter chain lengths tend to exhibit the nematic phase, while those with longer chains display phases like the orthorhombic columnar phase. These properties are studied using polarizing optical microscopy (POM), differential scanning calorimetry (DSC), and powder X-ray diffraction (PXRD) (Ahipa et al., 2014).

Scientific Research Applications

  • Corrosion Inhibition : Benzonitrile derivatives, including variants similar to 4-(Pentyloxy)benzonitrile, have been explored for their potential as corrosion inhibitors for mild steel. The studies incorporate experimental methods and computational simulations like Density Functional Theory (DFT) and molecular dynamics (MD) to understand the molecular interactions responsible for corrosion inhibition (Chaouiki et al., 2018).

  • Electrolyte Additives in Batteries : Certain benzonitrile derivatives have been utilized as electrolyte additives in high-voltage lithium-ion batteries. Their incorporation has shown significant improvements in the cyclic stability and performance of lithium nickel manganese oxide cathodes (Huang et al., 2014).

  • Medical Applications : Some benzonitrile compounds have been synthesized for medical purposes, such as for controlling sebum and treating androgenetic alopecia. These compounds have demonstrated potency, selectivity, and in vivo activity, with reduced risk of systemic side effects (Li et al., 2008).

  • Molecular Dynamics Studies : The behavior of substances like 4-(trans-4-Pentyl-cyclohexyl)-benzonitril (PCH-5), closely related to 4-(Pentyloxy)benzonitrile, has been studied in isotropic and nematic mesophases using molecular dynamics simulations. This research provides insights into the microscopic structure and interactions of such molecules (Krümer et al., 1993).

  • Environmental Impact Studies : The degradation pathways and environmental impact of benzonitrile herbicides have been studied, focusing on the microbial degradation processes in soil and subsurface environments. These studies highlight the importance of understanding the environmental fate of benzonitrile derivatives (Holtze et al., 2008).

  • Photochemical Studies : The charge-transfer dynamics of compounds like 4-(Dimethylamino)benzonitrile have been explored using techniques like ultraviolet femtosecond stimulated Raman spectroscopy. These studies contribute to understanding the complex mechanisms of charge transfer in such molecules (Rhinehart et al., 2012).

Safety And Hazards

The safety data sheet for a related compound, benzonitrile, suggests that it is a combustible liquid and harmful if swallowed or in contact with skin . It’s important to handle such compounds with care, using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

4-pentoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-3-4-9-14-12-7-5-11(10-13)6-8-12/h5-8H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZLXEJIUCCEBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433744
Record name 4-n-Pentyloxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pentyloxy)benzonitrile

CAS RN

120893-63-2
Record name 4-n-Pentyloxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Maity, D Kundu, T Ghosh, BC Ranu - Organic Chemistry Frontiers, 2018 - pubs.rsc.org
A new approach for the synthesis of aryl cyanides through CC cleavage of styrenyl gem-dibromide via an in situ cyanation process by sodium azide in the presence of CuO …
Number of citations: 0 pubs.rsc.org
U Dutta - 2018 - scholar.archive.org
Innovation and technologies are the key parameter to define the socio-economic background of a nation. Development of natural sciences is one the major segments that boost up the …
Number of citations: 2 scholar.archive.org
FS Santos - 2009 - tede2.uepg.br
As discussões apresentadas nesta dissertação de mestrado são resultado de um estudo sobre o desenvolvimento de rotas de síntese para a obtenção dos compostos 4-(decilóxi)-2, 5-…
Number of citations: 1 tede2.uepg.br

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